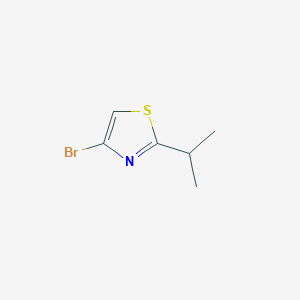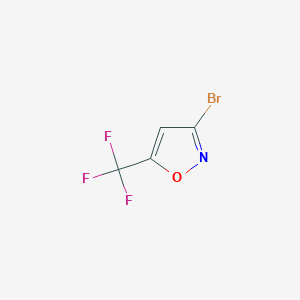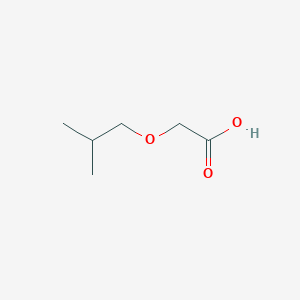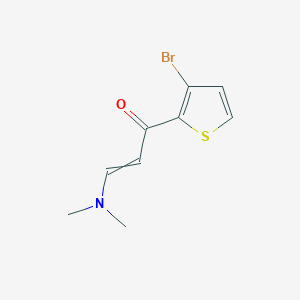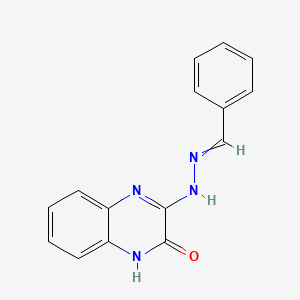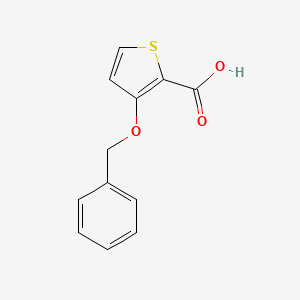
3-(Benzyloxy)-2-thiophenecarboxylic acid
Übersicht
Beschreibung
“3-(Benzyloxy)-2-thiophenecarboxylic acid” is a compound that contains a thiophene ring, a carboxylic acid group, and a benzyloxy group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity. The benzyloxy group is a benzyl group (a benzene ring attached to a methylene group) connected to the rest of the molecule by an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the benzyloxy group to a pre-existing 2-thiophenecarboxylic acid molecule. This could potentially be achieved through a nucleophilic substitution reaction, where the benzyloxy group acts as the nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxylic acid group, and the benzyloxy group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions, forming a carboxylate ion in the presence of a base. The benzyloxy group could potentially be cleaved off under acidic conditions, yielding a benzyl alcohol and a 2-thiophenecarboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would be expected to exhibit acidity. The presence of the thiophene ring could impart aromaticity to the molecule, and the benzyloxy group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Field : Organic Chemistry
- Application : 4-Benzyloxy-3-methylbenzeneboronic acid is a compound used in organic chemistry, specifically in the synthesis of various organic compounds .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Synthesis and Analytical Characterization of Cyclization Products
- Field : Pharmaceutical Sciences
- Application : The cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester has been studied .
- Method : The mono-alkyl methyl benzoate was obtained from the OH alkylation of 3,5-dihydroxymethylbenzoate using propargyl bromide, 18-crown-6, and anhydrous potassium carbonate in anhydrous dimethylformamide at 80 °C for 48 h .
- Results : The cyclization led to the synthesis of a new, unexpected compound. Its molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
Suzuki–Miyaura Coupling in Organic Chemistry
- Field : Organic Chemistry
- Application : Boron reagents, such as 3-(Benzyloxy)phenylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as Suzuki-Miyaura cross-coupling reactions .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Preparation of Electrophilic Fluorination Reagent for PET Imaging Agents
- Field : Radiopharmaceutical Sciences
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Synthesis of Substituted Isoindolines via Palladium-Catalyzed Cascade Reaction
- Field : Organic Chemistry
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Suzuki–Miyaura Coupling in Organic Chemistry
- Field : Organic Chemistry
- Application : Boron reagents, such as 3-(Benzyloxy)phenylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as Suzuki-Miyaura cross-coupling reactions .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Preparation of Electrophilic Fluorination Reagent for PET Imaging Agents
- Field : Radiopharmaceutical Sciences
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Synthesis of Substituted Isoindolines via Palladium-Catalyzed Cascade Reaction
- Field : Organic Chemistry
- Application : 3-(Benzyloxy)phenylboronic acid can be used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these compounds are used in reactions such as microwave Suzuki-Miyaura coupling .
- Results : The outcomes of these reactions would depend on the specific compounds being synthesized. However, the use of these boronic acids can often improve the efficiency and selectivity of the reactions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenylmethoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-10(6-7-16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEDDFOWAJIHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377596 | |
| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-thiophenecarboxylic acid | |
CAS RN |
186588-88-5 | |
| Record name | 3-(Phenylmethoxy)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186588-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzyloxy)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

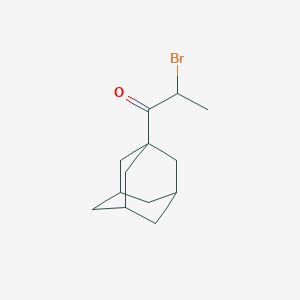
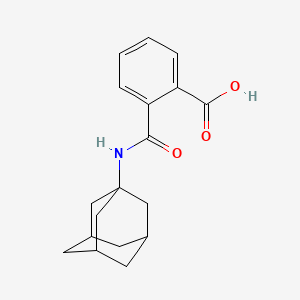
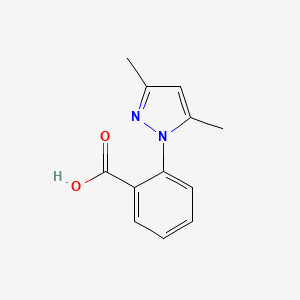
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)
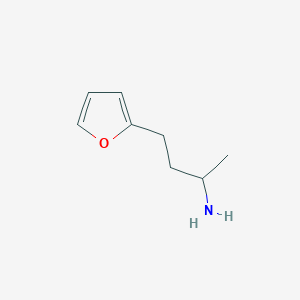
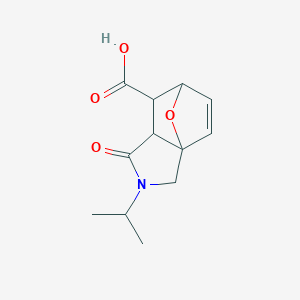
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)
